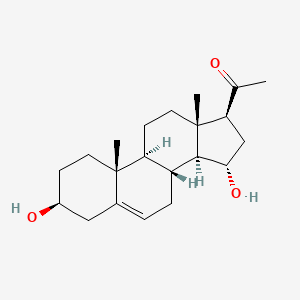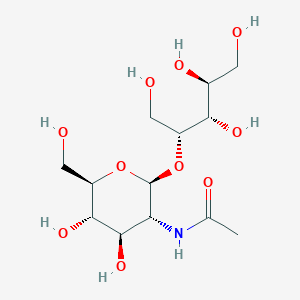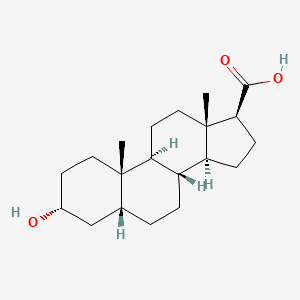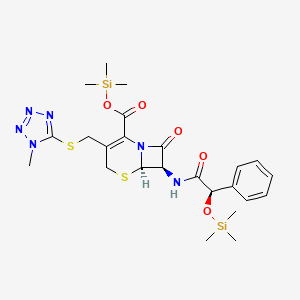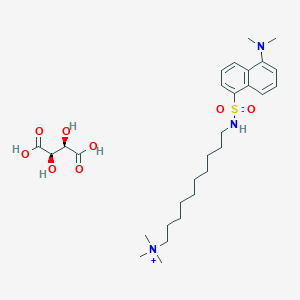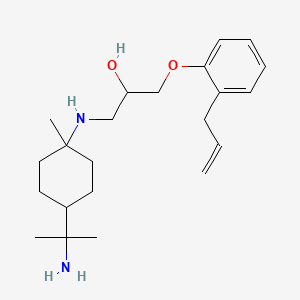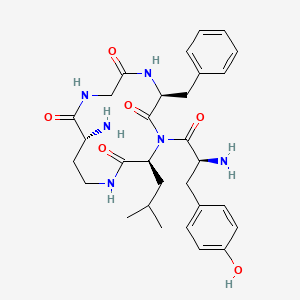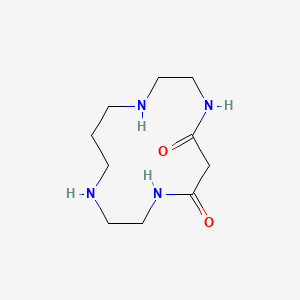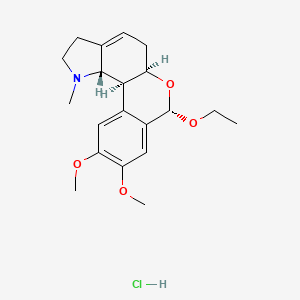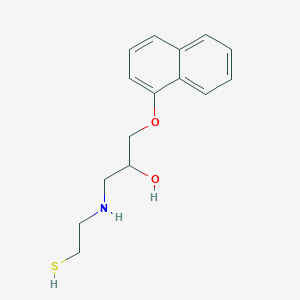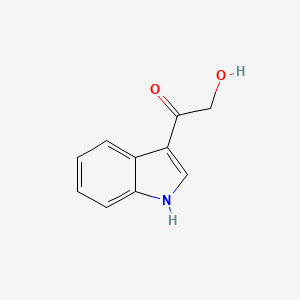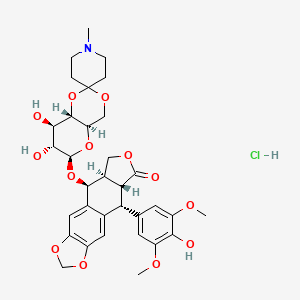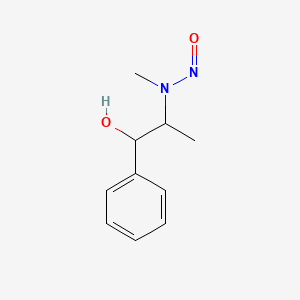![molecular formula C15H21N3S B1195637 5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole is a member of benzimidazoles.
Scientific Research Applications
Anti-Ulcer and Gastroprotective Properties
A study on the compound's analogs revealed their inhibitory effects on H+/K(+)-ATPase, offering protective action against gastric lesions. These findings were supported by comparisons with omeprazole, another H+/K(+)-ATPase inhibitor, highlighting the compound's potential in treating gastric ulcers and providing mucosal protection (Terashima et al., 1995).
Another derivative of the compound demonstrated significant anti-ulcerogenic activity alongside anti-inflammatory effects, providing a promising therapeutic strategy for inflammation-related conditions without the typical gastric side effects (El-Nezhawy et al., 2013).
Pharmacological and Biological Activity
Certain benzimidazole derivatives containing additional fused and non-fused aromatic groupings were found to be effective inhibitors of specific enzyme activities in hepatic microsomes, indicating their potential in affecting monooxygenase activity and binding to cytochromes, suggesting diverse pharmacological applications (Murray & Ryan, 1983).
Furthermore, studies on novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives highlighted their promising anxiolytic and analgesic potentials, underlining the compound's relevance in addressing anxiety and pain (Maltsev et al., 2021).
Anticancer Properties
A benzimidazole derivative loaded in chitosan nanoparticles was studied for its anti-colon cancer activity. The study revealed that this compound significantly reduced specific biomarkers linked to colon cancer and improved histological alterations, suggesting its potential as a targeted anticancer agent (Rajendran et al., 2018).
Antimicrobial and Antiparasitic Effects
Trisubstituted benzimidazoles, including derivatives of the compound , have shown potency against various bacterial pathogens and M. tuberculosis, underlining their potential in treating infectious diseases and acting as a foundation for developing novel inhibitors with antimicrobial efficacy (Knudson et al., 2014).
properties
Product Name |
5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole |
|---|---|
Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H21N3S/c1-11-9-13-14(10-12(11)2)17-15(16-13)19-8-7-18-5-3-4-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
YMAARERCUMHOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCCN3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



